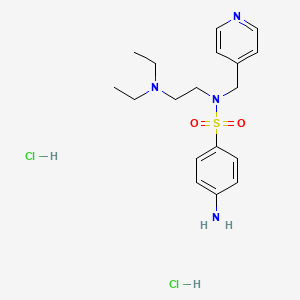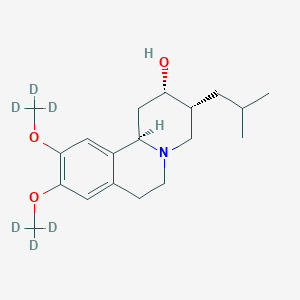
(+)-beta-Dihydrotetrabenazine-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-beta-Dihydrotetrabenazine-D6 is a deuterated form of (+)-beta-Dihydrotetrabenazine, a compound known for its role in the treatment of hyperkinetic movement disorders. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Dihydrotetrabenazine-D6 typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tetrabenazine core structure. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-beta-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+)-beta-Dihydrotetrabenazine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving deuterated molecules.
Biology: The compound is employed in research on neurotransmitter regulation and synaptic function.
Medicine: this compound is investigated for its potential therapeutic effects in treating movement disorders and other neurological conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mécanisme D'action
The mechanism of action of (+)-beta-Dihydrotetrabenazine-D6 involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is particularly effective in managing hyperkinetic movement disorders by modulating dopamine levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The non-deuterated form of the compound, used in the treatment of movement disorders.
Deutetrabenazine: Another deuterated form with similar applications but different pharmacokinetic properties.
Uniqueness
(+)-beta-Dihydrotetrabenazine-D6 is unique due to its enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterpart. This makes it a valuable tool in both research and therapeutic applications, offering potential advantages in terms of efficacy and safety.
Propriétés
Numéro CAS |
1583277-32-0 |
|---|---|
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
(2S,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1/i3D3,4D3 |
Clé InChI |
WEQLWGNDNRARGE-HAXSNHTFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


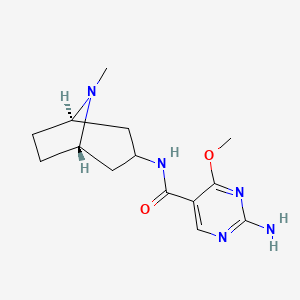


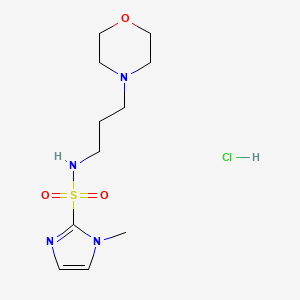
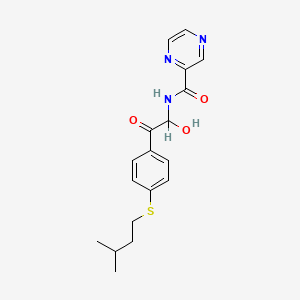


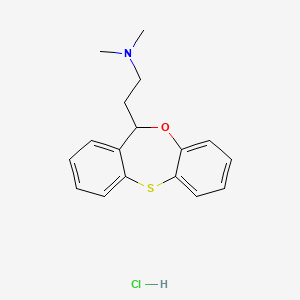
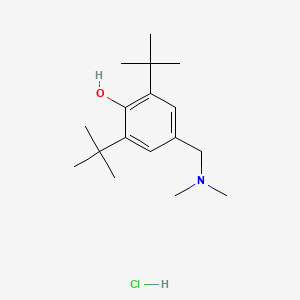

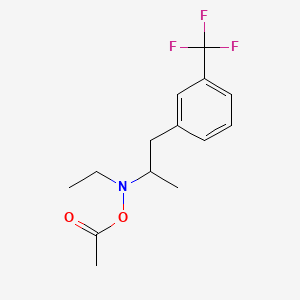
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
